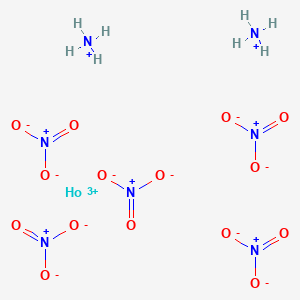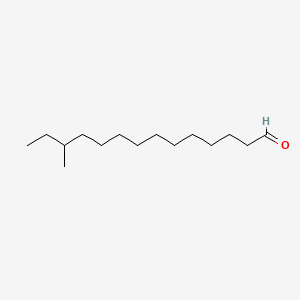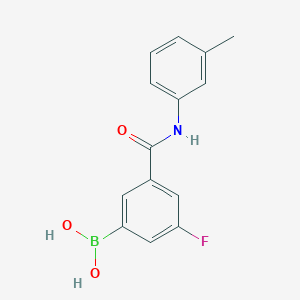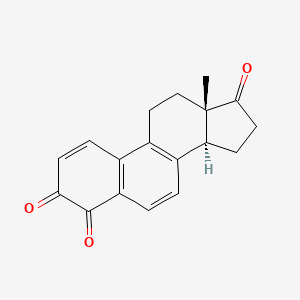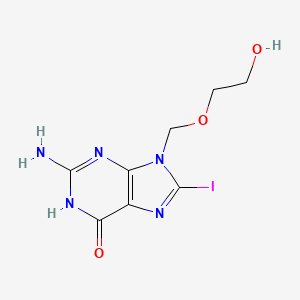
beta-Chlorophenethyl chloroformate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Beta-Chlorophenethyl chloroformate: is an organic compound with the molecular formula C9H8Cl2O2. It is a derivative of chloroformic acid and is characterized by the presence of a chloroformate group attached to a beta-chlorophenethyl moiety. This compound is used in various chemical reactions and has applications in different scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: Beta-Chlorophenethyl chloroformate can be synthesized through the reaction of beta-chlorophenethyl alcohol with phosgene (carbonyl dichloride) in the presence of a base such as pyridine. The reaction typically occurs at low temperatures to control the exothermic nature of the reaction and to prevent the decomposition of the product.
Industrial Production Methods: In an industrial setting, the production of this compound involves the continuous flow of reactants through a reactor where the reaction conditions are carefully controlled. The use of automated systems ensures the precise addition of reactants and the maintenance of optimal temperatures and pressures.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: Beta-Chlorophenethyl chloroformate can undergo nucleophilic substitution reactions where the chloroformate group is replaced by other nucleophiles such as amines or alcohols.
Hydrolysis: In the presence of water, this compound can hydrolyze to form beta-chlorophenethyl alcohol and carbon dioxide.
Reduction: The compound can be reduced to form beta-chlorophenethyl alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines or alcohols in the presence of a base like pyridine.
Hydrolysis: Water or aqueous solutions under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride under anhydrous conditions.
Major Products Formed:
Substitution: Carbamates or carbonates depending on the nucleophile.
Hydrolysis: Beta-chlorophenethyl alcohol and carbon dioxide.
Reduction: Beta-chlorophenethyl alcohol.
Scientific Research Applications
Chemistry: Beta-Chlorophenethyl chloroformate is used as a reagent in organic synthesis, particularly in the formation of carbamates and carbonates. It is also used in the protection of hydroxyl and amino groups during multi-step synthesis processes.
Biology: In biological research, this compound is used to modify biomolecules, enabling the study of enzyme mechanisms and protein interactions.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
Beta-Chlorophenethyl chloroformate exerts its effects through the formation of covalent bonds with nucleophilic sites on target molecules. The chloroformate group is highly reactive and can form stable carbamate or carbonate linkages with amines or alcohols, respectively. This reactivity is utilized in various chemical transformations and modifications of biomolecules.
Comparison with Similar Compounds
Methyl chloroformate: A simpler chloroformate ester used in similar reactions but with different reactivity and applications.
Ethyl chloroformate: Another chloroformate ester with similar uses but different physical properties.
Benzyl chloroformate: Used for the protection of amino groups in peptide synthesis.
Uniqueness: Beta-Chlorophenethyl chloroformate is unique due to the presence of the beta-chlorophenethyl group, which imparts distinct reactivity and properties compared to other chloroformate esters. This uniqueness makes it valuable in specific synthetic applications where other chloroformates may not be suitable.
Properties
CAS No. |
84697-16-5 |
|---|---|
Molecular Formula |
C9H8Cl2O2 |
Molecular Weight |
219.06 g/mol |
IUPAC Name |
(2-chloro-2-phenylethyl) carbonochloridate |
InChI |
InChI=1S/C9H8Cl2O2/c10-8(6-13-9(11)12)7-4-2-1-3-5-7/h1-5,8H,6H2 |
InChI Key |
OTRYZZCHZJTDCZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(COC(=O)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


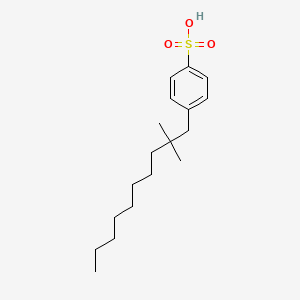

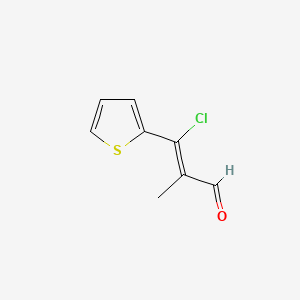
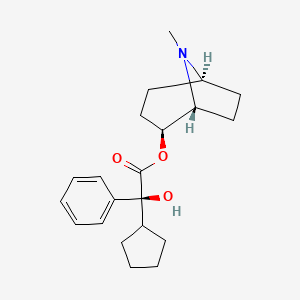
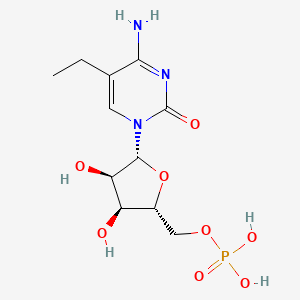
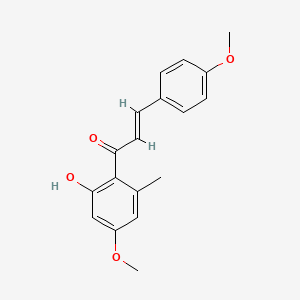

![7,9-Dimethylspiro[5.5]undeca-1,8-dien-3-one](/img/structure/B12647245.png)
